Product packaging for Methyl 2-methylthiazole-5-carboxylate(Cat. No.:CAS No. 53233-90-2)

Methyl 2-methylthiazole-5-carboxylate

Cat. No.: B1321803
CAS No.: 53233-90-2
M. Wt: 157.19 g/mol
InChI Key: WJPVCUYKYLWTPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of the Thiazole (B1198619) Nucleus in Heterocyclic Chemistry

The thiazole nucleus, a five-membered aromatic ring containing sulfur and nitrogen atoms, is a cornerstone of heterocyclic chemistry. smolecule.com Its unique electronic properties and ability to participate in a variety of chemical reactions make it a versatile scaffold for the synthesis of diverse organic compounds. The presence of the thiazole ring is a common feature in numerous biologically active molecules, including natural products and synthetic drugs. mdpi.com This prevalence is attributed to the ring's ability to engage in hydrogen bonding and other non-covalent interactions with biological targets, thereby influencing their pharmacological activity. The structural diversity of thiazole derivatives allows for the fine-tuning of their physicochemical properties, making them attractive candidates in drug discovery and materials science.

Overview of Methyl 2-methylthiazole-5-carboxylate in Contemporary Research

This compound is a notable member of the thiazole family that has garnered significant attention in contemporary research. Its structure, featuring a methyl group at the 2-position and a methyl ester at the 5-position of the thiazole ring, provides a valuable building block for the synthesis of more complex molecules. smolecule.com Researchers are actively exploring its utility in the development of novel compounds with potential therapeutic applications. The compound serves as a key intermediate in the synthesis of various derivatives, allowing for the introduction of diverse functional groups and the exploration of their structure-activity relationships.

Scope and Research Trajectories of Thiazole-5-carboxylates

The broader class of thiazole-5-carboxylates, to which this compound belongs, is the subject of extensive research. Current investigations are focused on leveraging this scaffold to design and synthesize novel compounds with a wide range of biological activities. A significant research trajectory involves the development of new synthetic methodologies to access these compounds with greater efficiency and stereocontrol. Furthermore, there is a growing interest in the application of thiazole-5-carboxylates in materials science, particularly in the development of functional polymers and dyes. The ongoing exploration of this class of compounds is expected to yield new discoveries with far-reaching implications for both medicine and technology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NO2S B1321803 Methyl 2-methylthiazole-5-carboxylate CAS No. 53233-90-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-4-7-3-5(10-4)6(8)9-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPVCUYKYLWTPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10613660
Record name Methyl 2-methyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10613660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53233-90-2
Record name Methyl 2-methyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10613660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Design for Methyl 2 Methylthiazole 5 Carboxylate

Established Synthetic Routes for Thiazole-5-carboxylates

The foundational methods for constructing the thiazole-5-carboxylate scaffold, including the specific synthesis of the methyl ester, rely on well-documented chemical transformations. These routes often involve sequential steps of ring formation followed by functional group manipulation or convergent one-pot strategies.

Esterification Reactions for Methyl 2-methylthiazole-5-carboxylate Synthesis

A direct and common method for the synthesis of this compound is through the esterification of its corresponding carboxylic acid. This process involves the reaction of 2-methyl-1,3-thiazole-5-carboxylic acid with methanol (B129727). To facilitate this transformation, a dehydrating agent or a catalyst is typically employed. One effective method utilizes thionyl chloride (SOCl₂), which converts the carboxylic acid into a more reactive acyl chloride intermediate, readily undergoing nucleophilic attack by methanol to form the final ester product. smolecule.comlibretexts.org This classic approach is a staple in laboratory-scale synthesis due to its reliability and straightforward execution. libretexts.org

Cyclization Reactions in the Formation of the Thiazole (B1198619) Ring System

The core of most thiazole syntheses lies in the cyclization reaction that forms the heterocyclic ring. The Hantzsch thiazole synthesis is a prominent and widely utilized method for this purpose. nih.govwikipedia.orgcutm.ac.in This reaction typically involves the condensation of an α-haloketone with a thioamide. wikipedia.orgresearchgate.net In the context of this compound synthesis, a modified Hantzsch approach is often employed, reacting an appropriate α-halocarbonyl compound with thioacetamide (B46855) to construct the 2-methylthiazole (B1294427) ring system. smolecule.comgoogle.com The mechanism proceeds through a nucleophilic attack of the thioamide sulfur on the α-carbon of the halocarbonyl, followed by an intramolecular condensation and subsequent dehydration to yield the aromatic thiazole ring. nih.gov Variations of this fundamental cyclization provide a versatile entry point to a wide array of substituted thiazole derivatives. organic-chemistry.org

Advanced Synthetic Strategies and Process Optimization

Building upon the established routes, advanced synthetic strategies focus on improving reaction efficiency, yield, and sustainability. Process optimization plays a crucial role in transitioning from laboratory-scale synthesis to larger-scale production, often involving the careful selection of reagents, catalysts, and reaction conditions.

Role of Specific Reagents and Reaction Conditions in this compound Synthesis

The choice of reagents and the fine-tuning of reaction conditions are critical for the successful synthesis of this compound. For instance, in a modified Hantzsch synthesis, the reaction of an alkyl 4-(halo)-2-chloroacetoacetate with thioacetamide is carried out in the presence of an amine base, such as triethylamine, to facilitate the cyclization and dehydration steps. google.com The molar ratio of the reactants and the order of addition are crucial for maximizing the yield; for example, the base is typically added after the initial contact between the thioacetamide and the acetoacetate (B1235776) derivative. google.com

The use of catalysts has also been explored to enhance reaction rates and yields. While traditional methods might have suffered from low yields (e.g., 38% in refluxing dimethylformamide), the introduction of base catalysts can significantly improve the outcome, with yields reaching up to 90.6%. smolecule.comgoogle.com Furthermore, the development of heterogeneous catalyst systems, such as silica-supported tungstosilisic acid, offers an environmentally benign alternative, providing good to excellent yields (79-90%) and allowing for catalyst recovery and reuse. smolecule.com The application of microwave irradiation has also been shown to accelerate these reactions, often leading to higher yields in shorter reaction times. nih.gov

Impact of Catalysts and Conditions on Thiazole Synthesis Yield
Catalyst/ConditionYield ImprovementNotes
Traditional Acid Catalysts38% → 45%Modest improvement over uncatalyzed reaction.
Base Catalysts (e.g., Triethylamine)38% → 90.6%Significant enhancement in yield. smolecule.comgoogle.com
Heterogeneous Systems (e.g., Silica-supported tungstosilisic acid)50% → 87%Allows for catalyst recyclability. smolecule.com
Metal Catalysts53% → 99%Effective with minimal catalyst loading.
Enzyme Systems50% → 90%Environmentally friendly conditions.

Asymmetric Synthesis Approaches for Chiral Thiazole Derivatives

While this compound itself is not chiral, the principles of asymmetric synthesis are relevant for the preparation of more complex, chiral thiazole derivatives that may use this compound as a starting material or intermediate. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule, which is crucial in fields like medicinal chemistry where different enantiomers can have vastly different biological activities.

Approaches to asymmetric synthesis of chiral thiazoles can involve the use of chiral reagents, chiral catalysts, or chiral auxiliaries. youtube.com For example, the Nagao acetate (B1210297) aldol (B89426) reaction has been employed to construct chiral secondary alcohols in the synthesis of complex natural products containing a thiazole moiety. acs.org Another strategy involves the conversion of a chiral precursor, such as a thiazolidine, into a thiazole using an oxidation reaction. acs.org The development of stereoselective methods for the synthesis of thiazole-containing compounds is an active area of research, with the potential to generate novel, enantiomerically pure molecules with specific biological functions. nih.govcharlotte.edu

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of thiazole derivatives, including this compound, to create more environmentally benign and efficient processes. These approaches focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency.

A key green strategy is the adoption of one-pot synthesis . By combining multiple reaction steps—such as bromination and cyclization—into a single procedure, these methods simplify operations, reduce the need for isolating intermediates, and consequently lower solvent consumption and waste generation. smolecule.comgoogle.com For instance, the synthesis of related 2-amino-4-methylthiazole-5-carboxylates has been achieved via a one-pot reaction involving acetoacetate, N-bromosuccinimide, and a thiourea (B124793) derivative, highlighting a simpler, high-yielding process. google.com

The choice of solvents and catalysts is another critical aspect of green synthetic design. Traditional solvents like dimethylformamide are being replaced with more environmentally friendly alternatives. The improved Hantzsch process, for example, utilizes acetonitrile (B52724), and some green protocols for other thiazoles have successfully used water or polyethylene (B3416737) glycol (PEG-400) as the reaction medium. google.combepls.com Catalyst-free reactions conducted in water have also been reported for certain thiazole syntheses, completely eliminating the need for a catalyst that might be toxic or difficult to recover. bepls.com Furthermore, the use of reusable solid-supported catalysts, such as silica-supported tungstosilisic acid, in multi-component reactions represents a significant advancement in sustainable chemistry. bepls.com

Energy efficiency is another core principle addressed by modern synthetic methodologies. The development of processes that operate at lower temperatures, as seen in the improved Hantzsch synthesis, reduces energy consumption. google.com Moreover, the use of microwave irradiation in combination with green solvents like PEG-400 can accelerate reaction times, leading to rapid and efficient synthesis with lower energy input compared to conventional heating. bepls.com

Finally, process intensification through continuous flow chemistry aligns strongly with green engineering principles. This technology enhances the safety of chemical processes by minimizing the volume of hazardous materials present at any given time. smolecule.com The high efficiency and throughput of flow reactors also lead to a smaller manufacturing footprint and reduced energy consumption per unit of product. smolecule.com

Table 2: Application of Green Chemistry Principles in Thiazole Synthesis

Green Chemistry Principle Application in Thiazole Synthesis Specific Example/Benefit
Atom Economy / One-Pot Synthesis Combining bromination and cyclization steps into a single reaction vessel. google.comSimplifies operations, improves yield, and reduces waste from intermediate purification steps. google.com
Safer Solvents & Auxiliaries Replacing traditional solvents like DMF with water, PEG-400, or acetonitrile. google.combepls.comReduces toxicity and environmental impact. Water is a benign solvent, and PEG-400 is biodegradable. bepls.com
Catalysis Use of reusable solid-supported catalysts or catalyst-free systems. bepls.comFacilitates easier product separation and catalyst recycling, minimizing waste. Catalyst-free reactions in water offer a very clean protocol. bepls.com
Design for Energy Efficiency Employing microwave irradiation or designing reactions that proceed at lower temperatures. google.combepls.comDrastically reduces reaction times and overall energy consumption compared to conventional reflux heating. bepls.com
Process Intensification & Safety Utilization of continuous flow microreactors for synthesis. smolecule.comEnhances safety by minimizing the inventory of hazardous intermediates and allows for superior control, leading to higher efficiency and less waste. smolecule.com

Chemical Transformations and Reactivity of Methyl 2 Methylthiazole 5 Carboxylate

Reactivity of the Thiazole (B1198619) Ring System

The thiazole ring is an aromatic heterocycle containing both sulfur and nitrogen atoms. The presence of these heteroatoms, along with the substituents at the 2- and 5-positions, dictates the ring's reactivity towards various reagents.

The reactivity of the thiazole ring in methyl 2-methylthiazole-5-carboxylate is influenced by the electronic properties of its substituents. The 2-methyl group is an electron-donating group, while the 5-methoxycarbonyl group is electron-withdrawing.

Electrophilic Aromatic Substitution:

In general, electrophilic substitution on the thiazole ring preferentially occurs at the C5 position due to its slightly electron-rich character. pharmaguideline.com However, in the case of this compound, this position is already substituted. The electron-donating 2-methyl group would typically activate the C5 position for such reactions. Conversely, the electron-withdrawing ester group at C5 deactivates the ring, making electrophilic substitution challenging. Therefore, the molecule is generally resistant to typical electrophilic aromatic substitution reactions like nitration or halogenation under standard conditions. ias.ac.in

Nucleophilic Aromatic Substitution:

The thiazole ring, particularly at the C2 position, is inherently electron-deficient and thus susceptible to nucleophilic attack. pharmaguideline.com This reactivity can be enhanced by the quaternization of the ring nitrogen. pharmaguideline.com While direct nucleophilic substitution on the unsubstituted C4 position is uncommon, displacement of a suitable leaving group (like a halogen) at any position of the ring can be achieved with a strong nucleophile. pharmaguideline.com For this compound, nucleophilic attack is most likely to occur at the C2 position if a leaving group were present or if the reaction proceeds via an addition-elimination mechanism involving the formation of a Meisenheimer-like intermediate. nih.gov

Reactions Involving the Ester Functional Group

The methyl ester group at the C5 position is a key site for various chemical transformations, including oxidation of the adjacent methyl group, reduction to an alcohol, and conversion to other carboxylic acid derivatives.

While the ester group itself is at a high oxidation state, the adjacent 2-methyl group on the thiazole ring can be oxidized to a carboxylic acid. This transformation is a common strategy in organic synthesis to introduce a new functional group. Strong oxidizing agents are typically required for this conversion.

Table 1: Oxidation of the 2-Methyl Group
Oxidizing AgentProductGeneral Conditions
Potassium permanganate (B83412) (KMnO4)Thiazole-2,5-dicarboxylic acid derivativeHeating in an aqueous solution. reddit.comgoogle.com
Hydrogen peroxide (H2O2)Thiazole-2,5-dicarboxylic acid derivativeOften used with a catalyst under controlled temperature. smolecule.com

The ester functional group in this compound can be reduced to a primary alcohol. This reaction requires powerful reducing agents, as esters are less reactive than aldehydes or ketones.

The most common reagent for this transformation is lithium aluminum hydride (LiAlH4). smolecule.comlibretexts.org The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran, followed by an aqueous workup to protonate the resulting alkoxide and yield (2-methylthiazol-5-yl)methanol. Sodium borohydride (B1222165) (NaBH4) is generally not strong enough to reduce esters to alcohols under standard conditions. libretexts.org

Table 2: Reduction of the Ester Group
Reducing AgentProductTypical Conditions
Lithium aluminum hydride (LiAlH4)(2-Methylthiazol-5-yl)methanolAnhydrous THF or Et2O, followed by aqueous workup. smolecule.comlibretexts.org

The ester group can undergo nucleophilic acyl substitution, leading to hydrolysis or transesterification.

Hydrolysis:

Hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-methylthiazole-5-carboxylic acid, can be achieved under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is often preferred as it is generally irreversible. This is typically accomplished by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by acidification to protonate the carboxylate salt. nih.gov

Transesterification:

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com For example, reacting this compound with an excess of ethanol (B145695) in the presence of an acid catalyst would lead to the formation of ethyl 2-methylthiazole-5-carboxylate. The reaction is an equilibrium process, and using the desired alcohol as the solvent can drive the reaction to completion. masterorganicchemistry.com

Table 3: Hydrolysis and Transesterification Reactions
ReactionReagentsProduct
Hydrolysis (Saponification)1. NaOH or KOH (aq), heat 2. H3O+2-Methylthiazole-5-carboxylic acid nih.gov
TransesterificationR-OH, acid or base catalystAlkyl 2-methylthiazole-5-carboxylate

Derivatization Strategies for Structural Modification

This compound is a valuable starting material for the synthesis of a wide range of derivatives, particularly amides, which are of significant interest in medicinal chemistry.

The most common derivatization strategy involves the conversion of the ester to an amide. This can be achieved through two primary routes:

Direct Aminolysis: While possible, the direct reaction of the ester with an amine to form an amide is often slow and requires high temperatures.

Two-Step Procedure via the Carboxylic Acid: A more common and efficient method involves first hydrolyzing the ester to 2-methylthiazole-5-carboxylic acid. nih.gov The resulting carboxylic acid is then coupled with a desired amine using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt). nih.govsemanticscholar.org This method allows for the synthesis of a diverse library of N-substituted 2-methylthiazole-5-carboxamides under mild conditions. mdpi.com

Table 4: Amide Formation as a Derivatization Strategy
IntermediateReagents for Amide FormationProduct Class
2-Methylthiazole-5-carboxylic acidAmine (R-NH2), EDC, HOBtN-substituted 2-methylthiazole-5-carboxamides nih.govmdpi.com

Synthesis of Substituted Thiazole-5-carboxylates

The ester group at the 5-position of the thiazole ring is a prime site for chemical modification, enabling the synthesis of various substituted thiazole-5-carboxylate derivatives such as carboxylic acids, amides, and alcohols. These transformations are fundamental for developing new compounds with tailored properties.

One of the most common reactions is the hydrolysis of the methyl ester to its corresponding carboxylic acid. This saponification is typically achieved by treating the ester with a base, such as sodium hydroxide, followed by acidification. For instance, the hydrolysis of a structurally similar ethyl ester, ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate, proceeds by heating with a sodium hydroxide solution, followed by the addition of hydrochloric acid to precipitate the 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid product in high yield. google.com

The resulting carboxylic acid is a key intermediate for the synthesis of thiazole-5-carboxamides. Direct amidation of the methyl ester is often inefficient. researchgate.net Therefore, a two-step process is preferred, wherein the ester is first hydrolyzed to the carboxylic acid. The acid is then activated and coupled with a primary or secondary amine to form the amide bond. Common coupling agents used for this transformation include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). researchgate.netnih.govkoreascience.kr This method provides a reliable route to a diverse library of N-substituted thiazole-5-carboxamides.

Furthermore, the ester group can be reduced to a primary alcohol. The reduction of this compound using a strong reducing agent like lithium aluminum hydride (LiAlH₄) yields 5-(hydroxymethyl)-2-methylthiazole. smolecule.com This transformation converts the carboxylate functionality into a hydroxymethyl group, another important functional handle for further synthetic elaboration.

Table 1: Synthesis of Substituted Thiazole-5-carboxylate Derivatives
Starting MaterialTransformationReagents/ConditionsProductReference
This compoundHydrolysis (Saponification)1. NaOH, heat 2. HCl2-Methylthiazole-5-carboxylic acid google.com
2-Methylthiazole-5-carboxylic acidAmide CouplingAmine (R-NH₂), EDCI, HOBt/DMAPN-Substituted-2-methylthiazole-5-carboxamide researchgate.netnih.govkoreascience.kr
This compoundReductionLithium aluminum hydride (LiAlH₄)(2-Methylthiazol-5-yl)methanol smolecule.com

Formation of Complex Heterocyclic Scaffolds from this compound

This compound is a valuable building block for constructing more elaborate heterocyclic systems. A key strategy involves converting the methyl ester into a more reactive intermediate, the corresponding carboxylic acid hydrazide, which can then undergo cyclization or condensation reactions.

The synthesis of 2-methylthiazole-5-carbohydrazide is achieved by reacting this compound with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), typically in a solvent such as ethanol under reflux. kau.edu.sa This reaction transforms the ester into a hydrazide, which is a versatile precursor for a variety of heterocyclic scaffolds.

This carbohydrazide (B1668358) intermediate can be readily used in condensation reactions. For example, reacting the acid hydrazide with various aromatic or heterocyclic aldehydes leads to the formation of the corresponding N'-arylidine-2-methylthiazole-5-carbohydrazides (a type of Schiff base). kau.edu.sa

Furthermore, the acid hydrazide can react with isocyanates and isothiocyanates to form larger, acyclic structures that are themselves precursors to other heterocycles. The reaction with different isocyanates in a solvent like pyridine (B92270) affords 4-substituted-1-(2-methylthiazole-5-carbonyl)semicarbazides. kau.edu.sa Similarly, reaction with isothiocyanates under the same conditions yields 4-substituted-1-(2-methylthiazole-5-carbonyl)thiosemicarbazides. kau.edu.sa These semicarbazide (B1199961) and thiosemicarbazide (B42300) derivatives can subsequently be cyclized to form complex heterocyclic systems such as triazoles or thiadiazoles.

Table 2: Formation of Complex Scaffolds from this compound
Starting MaterialTransformationReagents/ConditionsProduct ClassReference
This compoundHydrazinolysisHydrazine hydrate, Ethanol, reflux2-Methylthiazole-5-carbohydrazide kau.edu.sa
2-Methylthiazole-5-carbohydrazideCondensationAromatic/heterocyclic aldehydeN'-Arylidine-2-methylthiazole-5-carbohydrazide kau.edu.sa
2-Methylthiazole-5-carbohydrazideAdditionIsocyanate (R-NCO), Pyridine4-Substituted-1-(2-methylthiazole-5-carbonyl)semicarbazide kau.edu.sa
2-Methylthiazole-5-carbohydrazideAdditionIsothiocyanate (R-NCS), Pyridine4-Substituted-1-(2-methylthiazole-5-carbonyl)thiosemicarbazide kau.edu.sa

Advanced Characterization and Spectroscopic Analysis of Methyl 2 Methylthiazole 5 Carboxylate and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to the characterization of Methyl 2-methylthiazole-5-carboxylate, with each technique offering unique information about its molecular structure.

NMR spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule.

¹H-NMR: The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the different proton environments in the molecule. The proton on the thiazole (B1198619) ring (H-4) would appear as a singlet in the aromatic region. The two methyl groups—one attached to the thiazole ring (C2-CH₃) and the other belonging to the ester functional group (O-CH₃)—would also appear as singlets at characteristic chemical shifts.

¹³C-NMR: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the structure. Six distinct signals are anticipated: two for the methyl carbons, three for the carbons of the thiazole ring (C2, C4, C5), and one for the carbonyl carbon of the ester group, which typically appears significantly downfield.

Table 1. Predicted NMR Spectroscopic Data for this compound.
TechniqueAssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
¹H-NMRThiazole H-4~8.2-8.5Singlet (s)
Ester CH₃~3.8-4.0Singlet (s)
Ring CH₃~2.7-2.9Singlet (s)
¹³C-NMRC=O (Ester)~160-165N/A
Thiazole C2~165-170N/A
Thiazole C4~140-145N/A
Thiazole C5~120-125N/A
Ester O-CH₃~50-55N/A
Ring C-CH₃~18-22N/A

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key absorptions are associated with the ester group and the thiazole ring. The most prominent peak is the strong C=O stretch of the ester. The spectrum also shows C-O stretching vibrations from the ester and characteristic C=N and C=C stretching vibrations from the heterocyclic ring.

Table 2. Characteristic Infrared (IR) Absorption Bands for this compound.
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
C-H Stretch (sp³)Methyl groups2950-3000Medium
C=O StretchEster1710-1740Strong
C=N StretchThiazole Ring1500-1600Medium
C-O StretchEster1200-1300Strong

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a compound and its fragments, which helps in determining the molecular weight and structural features. The molecular formula of this compound is C₆H₇NO₂S, corresponding to a monoisotopic mass of approximately 157.02 Da. nih.govuni.lu The mass spectrum would show a molecular ion peak [M]⁺ at this m/z value. Fragmentation patterns are crucial for structural confirmation and typically involve the cleavage of the ester group. libretexts.orgmiamioh.edu

Table 3. Predicted Mass Spectrometry (MS) Data for this compound.
m/z ValueAssignmentProposed Fragment Structure
157[M]⁺Molecular Ion (C₆H₇NO₂S)⁺
126[M - OCH₃]⁺Loss of the methoxy (B1213986) radical
98[M - COOCH₃]⁺Loss of the carbomethoxy radical

UV-Vis spectroscopy measures the electronic transitions within a molecule. Thiazole-based compounds typically exhibit absorption maxima (λmax) in the ultraviolet region due to π → π* and n → π* transitions within the heterocyclic ring and carbonyl group. mdpi.comresearchgate.net The exact position and intensity of these absorptions are influenced by the solvent and the specific substituents on the ring.

Table 4. Expected Ultraviolet-Visible (UV-Vis) Spectroscopic Data.
Electronic TransitionChromophoreExpected λmax (nm)
π → πThiazole ring / C=O~250-290
n → πC=O / Thiazole N, S~300-340

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline form. This method provides accurate data on bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound is not widely published, analysis of related thiazole derivatives demonstrates the power of this technique. researchgate.netresearchgate.net A crystallographic study would reveal the planarity of the thiazole ring and the conformation of the methyl ester substituent relative to the ring.

Table 5. Illustrative Crystal Structure Data Parameters Obtainable from X-ray Crystallography.
ParameterInformation Provided
Crystal Systeme.g., Monoclinic, Orthorhombic
Space GroupSymmetry of the unit cell (e.g., P2₁/c)
Unit Cell Dimensions (Å)a, b, c, α, β, γ
Bond Lengths (Å)Precise distances between atoms
Bond Angles (°)Angles between adjacent bonds
Torsion Angles (°)Conformation of substituents

Chromatographic and Purity Assessment Methodologies

The purity of this compound is critical for its application and is typically assessed using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods.

HPLC: Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water), is suitable for separating the compound from nonpolar impurities. Detection is commonly achieved using a UV detector set to the compound's λmax.

GC: Gas chromatography is effective for volatile and thermally stable compounds. The sample is vaporized and passed through a column, with separation based on boiling point and interactions with the stationary phase. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection.

These methods provide quantitative data on the purity of the compound, typically expressed as a percentage area of the main peak.

Table 6. Typical Chromatographic Methods for Purity Assessment.
TechniqueParameterTypical Conditions
HPLCColumnReversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile PhaseIsocratic or gradient mixture of Acetonitrile/Water
Flow Rate1.0 mL/min
DetectionUV at λmax (~260 nm)
GCColumnCapillary column (e.g., DB-5, 30 m x 0.25 mm)
Carrier GasHelium or Nitrogen
Temperature ProgramInitial oven temperature ramped to a final temperature
DetectorFID or MS

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations, based on the principles of quantum mechanics, can elucidate the distribution of electrons within a molecule, which in turn governs its geometry, stability, and reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in quantum chemistry that focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The energy and shape of these orbitals are crucial in predicting a molecule's reactivity and its ability to participate in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org

The energy gap between the HOMO and LUMO is a significant parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

For thiazole (B1198619) derivatives, the electronic properties, including the HOMO and LUMO energies, can be influenced by the nature and position of substituents on the thiazole ring. While specific quantum chemical calculations for "Methyl 2-methylthiazole-5-carboxylate" are not extensively reported in the literature, studies on structurally similar compounds provide valuable insights. For instance, in a study of thieno[3,2-b]pyrrole-5-carboxylic acid methyl ester, quantum-chemical calculations using the MNDO method were employed to understand the electronic structure and selectivity of acylation reactions. researchgate.net Such studies demonstrate how computational methods can predict the most likely sites for electrophilic attack based on electron density distributions. researchgate.net

The nucleophilicity of a molecule is related to the energy of its HOMO, while electrophilicity is related to the energy of the LUMO. pku.edu.cn Therefore, FMO analysis can be a powerful predictive tool in understanding the reaction mechanisms involving "this compound".

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Theory
ConceptDescriptionRelevance to "this compound"
HOMO (Highest Occupied Molecular Orbital)The outermost orbital containing electrons. It is associated with the ability of a molecule to donate electrons (nucleophilicity). youtube.comlibretexts.orgThe energy and localization of the HOMO would indicate the most nucleophilic sites on the molecule, likely influencing its reactions with electrophiles.
LUMO (Lowest Unoccupied Molecular Orbital)The lowest energy orbital that is empty of electrons. It is associated with the ability of a molecule to accept electrons (electrophilicity). youtube.comlibretexts.orgThe energy and localization of the LUMO would indicate the most electrophilic sites, predicting how it might react with nucleophiles.
HOMO-LUMO GapThe energy difference between the HOMO and LUMO. A smaller gap generally implies higher reactivity. researchgate.netThe magnitude of the HOMO-LUMO gap would provide an indication of the chemical reactivity and kinetic stability of the compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Thiazole-5-carboxylates

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are widely used in drug discovery to predict the activity of new, unsynthesized compounds and to optimize the structure of lead compounds to enhance their desired properties. researchgate.netlaccei.org

QSAR studies on thiazole derivatives have been performed to understand the structural requirements for various biological activities, such as anticancer and anti-inflammatory effects. researchgate.netlaccei.orgmdpi.com These studies typically involve the calculation of a wide range of molecular descriptors, which can be categorized as topological, electronic, and physicochemical. researchgate.net

For example, a QSAR study on N-(Aryl)-4-(azolylethyl) thiazole-5-carboxamides as inhibitors of VEGF receptors I and II utilized topological, electronic, and physicochemical descriptors to build predictive models. researchgate.net The results of such studies can highlight the importance of specific structural features, such as the presence or absence of certain substituents at particular positions on the thiazole ring, for biological activity. researchgate.net

In another 2D-QSAR study on thiazole derivatives as 5-lipoxygenase inhibitors, multiple linear regression (MLR) was used to develop a model with a good correlation coefficient, demonstrating the predictive power of the QSAR approach for this class of compounds. laccei.org The descriptors used in these models can provide insights into the mechanism of action. For instance, a model might indicate that lipophilicity (LogP) and electronic parameters like the LUMO energy (ELUMO) are crucial for activity.

While a specific QSAR model for "this compound" is not available, the general findings from QSAR studies on thiazole-5-carboxylates and related structures suggest that its biological activity would be influenced by a combination of its electronic properties, size, and lipophilicity.

Table 2: Common Descriptors Used in QSAR Modeling of Thiazole Derivatives
Descriptor TypeExamplesInformation Provided
TopologicalMolecular connectivity indices, Wiener indexDescribes the size, shape, and branching of the molecule.
ElectronicHOMO/LUMO energies, Dipole moment, Partial chargesRelates to the electronic distribution and reactivity of the molecule.
PhysicochemicalLogP (lipophilicity), Molar refractivity (MR)Describes the partitioning behavior and steric properties of the molecule.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.govbiointerfaceresearch.com This technique is instrumental in drug discovery for understanding how a potential drug molecule might interact with its biological target at the atomic level. samipubco.commdpi.com

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. nih.govbiointerfaceresearch.com MD simulations provide a more realistic picture of the interactions by accounting for the flexibility of both the ligand and the receptor. samipubco.com

For thiazole derivatives, molecular docking and MD simulations have been used to investigate their interactions with various protein targets. For instance, in a study of thiazole-based thiazolidinones as potential anti-inflammatory agents, molecular docking was used to predict their binding modes within the active site of the COX-1 enzyme. mdpi.com The results of these docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for the binding affinity. mdpi.com

In another study, novel thiazole-clubbed pyridine (B92270) scaffolds were designed and evaluated as potential COVID-19 inhibitors through molecular docking against the SARS-CoV-2 main protease (Mpro). nih.gov The binding energy calculated from docking can be used to rank potential inhibitors, and the best-docked poses can be further analyzed with MD simulations to assess the stability of the complex. nih.govsamipubco.com

Although specific docking studies for "this compound" are not prominent in the literature, its structural similarity to other biologically active thiazole-5-carboxylates suggests that it could be a subject for such investigations to explore its potential interactions with various biological targets. The insights gained from such studies could guide the design of novel derivatives with improved binding affinities.

In Silico Prediction of Biological Activity

In silico prediction of biological activity involves the use of computational models to forecast the pharmacological or toxicological properties of a chemical compound. These methods are often used in the early stages of drug discovery to screen large libraries of compounds and prioritize them for further experimental testing. nih.govexcli.de

One common approach for in silico activity prediction is the use of software that predicts a spectrum of biological activities based on the chemical structure of a compound. For example, the PASS (Prediction of Activity Spectra for Substances) program can predict the probability of a compound being "active" for a wide range of biological activities. mdpi.com This tool was used to predict the anti-inflammatory potential of a series of thiazole-based thiazolidinones. mdpi.com

Another important aspect of in silico prediction is the evaluation of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. bohrium.com These predictions help to assess the drug-likeness of a compound and identify potential liabilities early in the drug development process. For instance, in a study of 2,4,5-trisubstitutedthiazole derivatives, in silico ADMET properties were calculated to evaluate their potential as anticancer agents. bohrium.com

For "this compound," in silico prediction tools could be used to generate a hypothetical biological activity profile and to assess its drug-like properties. This would provide a valuable starting point for experimental investigations into its potential therapeutic applications. The prediction of its ADMET properties would also be crucial in determining its suitability as a potential drug candidate. bohrium.com

Table 3: In Silico Prediction Methods and Their Applications
Prediction MethodDescriptionPotential Application for "this compound"
Prediction of Activity SpectraSoftware that predicts a range of biological activities based on structural similarity to known bioactive compounds. mdpi.comTo generate a hypothesis about the potential therapeutic targets and biological effects of the compound.
ADMET PredictionComputational models that predict the absorption, distribution, metabolism, excretion, and toxicity of a compound. bohrium.comTo assess its drug-likeness and identify any potential pharmacokinetic or toxicity issues.
Target Fishing/PredictionMethods that predict the most likely protein targets for a given small molecule.To identify potential mechanisms of action for any observed biological activity.

Biological Activities and Pharmacological Applications of Methyl 2 Methylthiazole 5 Carboxylate Derivatives

Antimicrobial Efficacy and Mechanisms

Derivatives of thiazole-5-carboxylate have demonstrated notable efficacy against a range of microbial pathogens, including bacteria and fungi. The structural modifications of the core methyl 2-methylthiazole-5-carboxylate molecule have allowed for the development of compounds with significant antimicrobial properties.

Antibacterial Activity of Thiazole-5-carboxylate Derivatives

Thiazole-5-carboxylate derivatives have shown considerable antibacterial potential, with a particular effectiveness against Gram-positive bacteria. nih.gov Studies on various synthesized analogues have revealed that their activity is often comparable to or even exceeds that of established antibiotics.

One study detailed the synthesis of thirty thiazole (B1198619) compounds, of which nineteen displayed significant antibacterial activity. A specific analog, designated 12f in the study, proved to be a particularly potent antimicrobial agent, with activity comparable to ampicillin (B1664943) and gentamicin (B1671437) sulfate (B86663) against Staphylococcus aureus and Bacillus subtilis. nih.gov The minimum inhibitory concentration (MIC) is a key measure of antibacterial efficacy, and various thiazole-5-carboxylate derivatives have been evaluated to determine these values against different bacterial strains. For instance, some derivatives have shown MIC values indicating potent activity, particularly against Gram-positive organisms. nih.govmdpi.comcu.edu.eg The structural features of these derivatives, such as the nature and position of substituents on the thiazole ring and associated moieties, play a crucial role in determining their antibacterial potency. cu.edu.eg

Table 1: Antibacterial Activity of Selected Thiazole-5-carboxylate Derivatives

Compound/Derivative Bacterial Strain MIC (µg/mL) Reference
Thiazol-4(5H)-one derivative 6d Staphylococcus aureus 3.9 cu.edu.eg
Thiazol-4(5H)-one derivative 6d Klebsiella pneumoniae 3.9 cu.edu.eg
Thiazol-4(5H)-one derivative 6d Streptococcus mutans 7.8 cu.edu.eg
Thiazol-4(5H)-one derivative 6d Escherichia coli 15.6 cu.edu.eg
Derivative 15 Staphylococcus aureus strains 1.95-15.62 mdpi.com
Derivative 8 Enterobacter cloacae 0.004-0.03 (mg/mL) nih.gov

Antifungal Properties of Thiazole-5-carboxylate Compounds

In addition to their antibacterial effects, thiazole-5-carboxylate derivatives have also been investigated for their antifungal properties. Research has shown that certain analogues exhibit moderate to weak activity against fungal pathogens like Candida albicans. nih.gov For example, in a study of thirty thiazole compounds, nine demonstrated some level of antifungal activity against this particular yeast. nih.gov

The antifungal efficacy, much like the antibacterial activity, is highly dependent on the specific chemical structure of the derivative. Some compounds have shown promising MIC values against various fungal species. For instance, a series of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives displayed good to excellent antifungal activity, with one compound being particularly potent. nih.gov The most sensitive fungal strain in this study was Trichoderma viride, while Aspergillus fumigatus was the most resistant. nih.gov

Table 2: Antifungal Activity of Selected Thiazole-5-carboxylate Derivatives

Compound/Derivative Fungal Strain MIC (mg/mL) Reference
Derivative 15 Various fungi 0.004–0.06 nih.gov
Derivative 8 Various fungi 0.08–0.23 nih.gov
Derivative 9 Various fungi 0.06–0.23 nih.gov
Analog 12f Candida albicans Moderate Activity nih.gov

Antiviral Effects of Thiazole-based Molecules

The antiviral potential of thiazole derivatives is an area of growing interest. nih.govresearchgate.netnih.govmdpi.compharmj.org.ua Research has expanded to investigate the efficacy of these compounds against a variety of viruses. A notable example is the thiazole-5-carboxamide (B1230067) derivative, GPS491, which has demonstrated the ability to inhibit the replication of several distinct viruses, including HIV-1, adenovirus, and coronaviruses such as SARS-CoV-2. mdpi.com

The mechanism of action for GPS491 appears to be host-targeted, altering cellular RNA processing and accumulation, which in turn disrupts the viral life cycle. mdpi.com In the case of adenovirus, GPS491 was found to alter early gene expression and viral RNA processing, ultimately blocking viral DNA amplification and inhibiting late gene expression. mdpi.com For coronaviruses, the compound inhibited the expression of viral structural proteins and the formation of new virus particles. mdpi.com This broad-spectrum activity highlights the potential of thiazole-5-carboxamide derivatives as versatile antiviral agents that could be effective against a range of viral pathogens. nih.govmdpi.com

Antitumor and Anticancer Research

Thiazole-5-carboxylate derivatives have emerged as a significant class of compounds in the field of oncology research, with numerous studies demonstrating their ability to inhibit the growth of various cancer cell lines.

Inhibition of Cancer Cell Proliferation by Thiazole Derivatives

A substantial body of research has confirmed the antiproliferative effects of thiazole-5-carboxylate and thiazole-5-carboxamide derivatives against a panel of human cancer cell lines. For instance, a series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives were synthesized and evaluated for their anticancer activity against A-549 (lung cancer), Bel7402 (liver cancer), and HCT-8 (colon cancer) cell lines. mdpi.comresearchgate.net One of the most active compounds in this series, which featured a 4-chloro-2-methylphenyl amido substitution, demonstrated a 48% inhibition of A-549 cell growth. mdpi.comresearchgate.net

Other studies have reported the cytotoxic effects of different thiazole derivatives against cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). mdpi.com The inhibitory concentrations (IC50) and growth inhibition (GI50) values for these compounds often fall within the micromolar range, indicating potent anticancer activity. For example, certain thiazole-based compounds have shown significant inhibition of both MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cell lines, with activities comparable or even superior to established platinum-based chemotherapy drugs. researchgate.net

Enzyme Modulation and Inhibition Studies

The thiazole scaffold, a key component of this compound, is a critical pharmacophore in the development of various enzyme inhibitors. Researchers have synthesized and evaluated a range of derivatives of this compound, revealing significant interactions with several key enzymes involved in metabolic and signaling pathways.

Xanthine (B1682287) Oxidase Inhibition by this compound and Its Derivatives

Xanthine oxidase (XO) is a crucial enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.gov Overproduction of uric acid can lead to hyperuricemia, a precursor to gout. nih.gov Consequently, the inhibition of XO is a key therapeutic strategy for managing this condition. frontiersin.org Several studies have highlighted the potential of this compound derivatives as potent XO inhibitors.

A study on a series of substituted 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives demonstrated significant XO inhibitory activity. researchgate.netnih.gov Notably, compounds with specific substitutions, such as a para-fluoro group or a para-chloro group on the benzamido ring, exhibited excellent inhibitory potential with IC50 values of 0.57 μM and 0.91 μM, respectively. researchgate.netnih.gov In vivo studies further confirmed their efficacy, showing a significant reduction in serum uric acid levels. researchgate.netnih.gov Kinetic analysis of the most potent compound indicated a mixed-type inhibition mechanism. researchgate.netnih.gov

Another research effort focused on the design and synthesis of thiazole-5-carboxylic acid derivatives as XO inhibitors. researchgate.net The majority of the synthesized compounds displayed activity against the enzyme, with one derivative, GK-20, showing a particularly low IC50 value of 0.45 µM. researchgate.net Furthermore, a series of novel substituted 2-(4-bromophenyl)-4-phenylthiazole compounds were synthesized and evaluated for XO inhibition, with some compounds showing higher potency than the standard drug, allopurinol. researchgate.net

These findings underscore the therapeutic potential of this compound derivatives in the management of gout and hyperuricemia by effectively inhibiting xanthine oxidase.

Table 1: Xanthine Oxidase Inhibitory Activity of Selected this compound Derivatives

Compound Substitution IC50 (µM) Inhibition Type Reference
5b 2-(4-fluorobenzamido)-4-methyl 0.57 Mixed researchgate.netnih.gov
5c 2-(4-chlorobenzamido)-4-methyl 0.91 Not specified researchgate.netnih.gov
GK-20 Not specified 0.45 Not specified researchgate.net
5f 2-(4-bromophenyl)-4-phenyl 0.100 ± 0.08 Not specified researchgate.net
5e 2-(4-bromophenyl)-4-phenyl 0.145 ± 1.42 Not specified researchgate.net
Allopurinol (Standard) - 0.150 ± 0.07 Not specified researchgate.net

Interaction Profiles with Other Enzymes and Biochemical Pathways

Beyond xanthine oxidase, derivatives of this compound have been shown to interact with a variety of other enzymes, indicating a broad spectrum of biological activity.

Carbonic Anhydrase and Cholinesterase Inhibition: Research on 2-amino thiazole derivatives has revealed inhibitory effects on carbonic anhydrase (hCA I and II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). researchgate.netnih.gov For instance, 2-amino-4-(4-chlorophenyl)thiazole was a potent inhibitor of hCA I, while 2-amino-4-(4-bromophenyl)thiazole (B182969) effectively inhibited hCA II, AChE, and BChE. nih.gov

Cyclooxygenase (COX) Inhibition: Thiazole carboxamide derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. acs.org Some of these derivatives showed potent activity against both COX-1 and COX-2, with certain compounds exhibiting selectivity towards COX-2. acs.org

Pin1 Inhibition: A series of thiazole derivatives were designed and synthesized as inhibitors of Pin1, a peptidyl prolyl cis-trans isomerase implicated in cancer development. nih.gov Several of these compounds, particularly those with an oxalic acid group at the 4-position, were found to be potent Pin1 inhibitors with IC50 values in the low micromolar range. nih.gov

Kinesin HSET (KIFC1) Inhibition: A novel class of 2-(3-benzamidopropanamido)thiazole-5-carboxylate derivatives has been identified as inhibitors of the kinesin HSET (KIFC1). nih.gov These compounds demonstrated nanomolar biochemical potency and high selectivity, inducing a multipolar phenotype in centrosome-amplified human cancer cells. nih.gov

These studies highlight the versatility of the thiazole-5-carboxylate scaffold in targeting a diverse range of enzymes, suggesting its potential for the development of therapeutics for various diseases, including neurodegenerative disorders, inflammation, and cancer.

Anti-inflammatory and Antioxidant Properties of Thiazole-5-carboxylates

The thiazole ring is a well-established pharmacophore associated with both anti-inflammatory and antioxidant activities. researchgate.netnih.govchemrxiv.org

Anti-inflammatory Activity: Thiazole derivatives have been shown to exert anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in the arachidonic acid pathway of inflammation. researchgate.net A study on novel 4-benzyl-1,3-thiazole derivatives, designed based on the dual COX/LOX inhibitor Darbufelone, demonstrated significant anti-inflammatory activity. tandfonline.com In particular, derivatives with a carbalkoxy amino group at the second position of the thiazole ring showed promising results. tandfonline.com

Furthermore, newly synthesized thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles have demonstrated anti-inflammatory effects in vivo by reducing the acute phase response of bone marrow and inhibiting nitric oxide synthesis. bohrium.com These compounds are believed to act as potential inhibitors of inducible nitric oxide synthase (iNOS). bohrium.com

Antioxidant Activity: The antioxidant properties of thiazole derivatives are often attributed to their ability to scavenge free radicals. nih.gov The antioxidant capacity of N-methyl substituted thiazole-derived polyphenolic compounds has been evaluated using DPPH• and ABTS•+ radical scavenging assays, with many compounds showing significant activity. nih.gov Similarly, 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives have been identified as effective free radical scavengers. researchgate.netnih.gov

A newly developed thiazole derivative, 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid, has been documented to possess antioxidant and free radical scavenging activities. nih.gov In an animal model of diabetes, this compound attenuated oxidative stress by increasing the levels of glutathione (B108866) (GSH), catalase (CAT), and superoxide (B77818) dismutase (SOD), while lowering malondialdehyde (MDA) levels. nih.gov

These findings collectively suggest that the thiazole-5-carboxylate scaffold is a promising template for the development of novel anti-inflammatory and antioxidant agents.

Role in Protein Stabilization and Fluorescent Probe Applications

The unique structural and electronic properties of the thiazole ring also lend themselves to applications in protein stabilization and the development of fluorescent probes for biological imaging.

This compound has been investigated for its potential as a protein stabilizing agent. smolecule.com The ability of small molecules to stabilize protein structures is of significant interest in the study of protein folding and in the development of therapeutics for diseases associated with protein misfolding.

In the realm of bioimaging, thiazole-based compounds are utilized as fluorescent probes. stemmpress.com These probes offer high sensitivity and selectivity for detecting various analytes within biological systems. stemmpress.com For instance, benzothiazole-based fluorescent probes have been designed for the detection of hydrogen peroxide in living cells. nih.gov These probes can be used for real-time imaging and tracking of specific molecules in cellular environments. stemmpress.com The development of such probes is crucial for understanding complex biological processes at the molecular level. scilit.com

The versatility of the this compound structure makes it a valuable building block not only for therapeutic agents but also for tool compounds that aid in the fundamental study of biological systems.

Structure Activity Relationship Sar Studies and Drug Design

Influence of Substituents on Biological Potency

The biological potency of derivatives based on the methyl 2-methylthiazole-5-carboxylate core is significantly influenced by the nature and position of various substituents. Studies on related thiazole-5-carboxamide (B1230067) analogs have provided valuable insights into these relationships, particularly in the context of anticancer activity.

In a series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives, modifications at both the C2 position of the thiazole (B1198619) ring and on the amide nitrogen have shown a considerable impact on their anticancer efficacy against cell lines such as A-549 (lung cancer), Bel7402 (liver cancer), and HCT-8 (intestine cancer). researchgate.net For instance, the presence of a 2-chlorophenyl group at the C2 position of the thiazole ring in combination with a 4-chloro-2-methylphenyl group on the amide nitrogen resulted in the highest activity. mdpi.com This suggests that specific halogen and methyl substitutions on the phenyl rings are crucial for enhancing cytotoxic effects. mdpi.com

The general trend observed is that electron-withdrawing groups and their specific placement on the aromatic rings attached to the thiazole scaffold can modulate the biological activity. The substitution pattern on the amide portion of the thiazole-5-carboxamide derivatives is particularly critical. The data from these studies can be summarized to highlight the influence of these substituents.

Table 1: Influence of Substituents on Anticancer Activity of 2-phenyl-4-trifluoromethylthiazole-5-carboxamide Derivatives

Compound IDSubstitution at C2-phenyl ringSubstitution on Amide Phenyl RingInhibitory Activity (%) against HCT-8 cells
8c2-chlorophenyl4-chloro-2-methylphenyl48%
8a2-fluorophenyl4-chloro-2-methylphenylModerate Activity
8f2-chlorophenyl2,4,6-trichlorophenylModerate Activity

Similarly, in the study of 2-aminothiazole-5-carboxylic acid phenylamide derivatives designed based on the structure of dasatinib, the substituents on the phenylamide portion and the group attached to the 2-amino position were found to be critical for antiproliferative potency against human K563 leukemia cells. nih.gov The compound N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide exhibited high potency, comparable to dasatinib, highlighting the importance of the substituted phenylamide and the acetamido linker at the C2 position. nih.gov

Identification of Key Pharmacophores within the this compound Scaffold

A pharmacophore represents the essential spatial arrangement of atoms or functional groups necessary for a molecule's biological activity. For the this compound scaffold and its derivatives, several key pharmacophoric features have been identified through various studies.

The core thiazole ring itself is a crucial pharmacophoric element, known for its ability to engage in various biological interactions. nih.gov The arrangement of the nitrogen and sulfur atoms in the five-membered ring provides a unique electronic and steric profile that is central to its activity. ijper.org

Key pharmacophoric features can be broken down as follows:

The Thiazole Core : Acts as a central scaffold, positioning the other functional groups in a specific orientation for optimal interaction with biological targets.

Substituent at C2 : This position is often a key point for modification. Aromatic or substituted aromatic rings at this position, as seen in many active anticancer agents, can act as a crucial recognition element for the target protein. For example, a substituted phenyl group at C2 is a common feature in many potent derivatives. researchgate.netmdpi.com

The Carboxylate/Carboxamide Group at C5 : The ester or amide functionality at the C5 position is a critical interaction point, often acting as a hydrogen bond acceptor or donor. The conversion of the methyl ester to a substituted amide has been a successful strategy in modulating the biological activity of these compounds, indicating that the groups attached to the amide nitrogen are part of a key pharmacophore. researchgate.netresearchgate.net

Substituent at C4 : While the parent compound has a methyl group, studies on related scaffolds show that this position can also be modified to influence activity. For instance, a trifluoromethyl group has been incorporated in some potent anticancer derivatives. mdpi.com

One approach in drug design is the hybridization of two or more pharmacophores into a single molecule to enhance activity. nih.gov In derivatives of the thiazole scaffold, the combination of the thiazole ring with other pharmacophoric moieties like thiazolidinone has been explored to develop potent anti-inflammatory agents. nih.gov

Rational Design of Novel Thiazole-based Therapeutic Agents

The insights gained from SAR studies are instrumental in the rational design of new and improved therapeutic agents based on the this compound scaffold. This process involves the deliberate design of molecules with enhanced potency, selectivity, and favorable pharmacokinetic properties.

A common strategy is the structural modification of a lead compound. For example, based on the finding that a 2-chlorophenyl group at C2 and a 4-chloro-2-methylphenyl amido group at C5 of a thiazole scaffold led to high anticancer activity, further derivatives can be designed by exploring other substitutions at these positions to optimize the activity. mdpi.com This could involve introducing different halogens, alkyl groups, or other functional groups to fine-tune the electronic and steric properties of the molecule.

Another rational design approach involves replacing parts of an existing drug with the thiazole scaffold to improve its properties. For instance, novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives were designed based on the structure of the anticancer drug dasatinib. nih.gov This led to the development of compounds with high antiproliferative potency against specific cancer cell lines. nih.gov

Furthermore, the discovery of a 2-phenylthiazole-4-carboxylic acid scaffold as a potent xanthine (B1682287) oxidase inhibitor was achieved through structural optimization that involved replacing the thiazole ring of Febuxostat with other heterocyclic scaffolds. nih.gov This highlights a rational approach where the core scaffold is systematically varied to identify novel and potent inhibitors.

Computational methods, such as molecular docking, are also employed in the rational design process. These techniques can predict how a designed molecule might bind to its biological target, allowing for the prioritization of compounds for synthesis and biological testing. researchgate.net By understanding the key interactions between the thiazole derivatives and their target proteins, more effective therapeutic agents can be developed.

Applications in Agricultural Chemistry

Development of Pesticides and Herbicides Utilizing Thiazole-5-carboxylates

The thiazole (B1198619) nucleus is a fundamental component in a variety of commercially successful pesticides, including insecticides, fungicides, and nematicides. researchgate.net Researchers in green pesticide development have focused on thiazole derivatives due to their strong biological activity and lower toxicity profiles. nih.gov The structure-activity relationship of these compounds is a critical area of study for creating new and more potent pesticides. nih.gov

Specifically, 2-Methylthiazole-5-carboxylic acid, a closely related compound to its methyl ester, is utilized in the formulation of pesticides and herbicides. chemimpex.com The versatility of the thiazole-5-carboxylate structure allows for its incorporation into more complex molecules designed to target specific pests or weeds. For instance, research has focused on synthesizing novel N-pyridylpyrazole derivatives containing a thiazole moiety to discover new insecticide leads. mdpi.com In one study, a series of these derivatives were synthesized and evaluated for insecticidal activity against various pests, demonstrating the utility of the thiazole scaffold in creating new active ingredients. mdpi.com

Furthermore, thiazole-5-carboxylic acid amides have been developed as "safeners" or "antidotes." google.com These compounds are designed to protect cultivated crops like maize, rice, and soybeans from the phytotoxic effects of highly active herbicides, showcasing a nuanced application of thiazole chemistry in crop management. google.com

Table 1: Examples of Research on Thiazole Derivatives for Pesticide Development

Thiazole Derivative Class Target Application Research Focus
N-pyridylpyrazole thiazoles Insecticide Synthesis and evaluation of novel structures for activity against pests like Plutella xylostella. mdpi.com
Thiazole-5-carboxamides Herbicide Safener Protection of maize, millet, rice, and cereals against the phytotoxic activity of herbicides. google.com

Enhancing Crop Protection and Yield through Thiazole Derivatives

Thiazole derivatives play a significant role in enhancing crop protection and, consequently, improving agricultural yields. chemimpex.comchemimpex.com Their application extends beyond direct pest control to mitigating the stress induced by other chemical treatments. A key challenge in agriculture is the residual phytotoxicity of some herbicides, which can remain in the soil and negatively affect subsequent crops, leading to inhibited growth and reduced yield. nih.gov

Research has demonstrated that novel thiazole phenoxypyridine derivatives can effectively protect maize from injury caused by the residual herbicide fomesafen. nih.gov Certain derivatives were found to significantly improve the tolerance of maize under fomesafen-induced stress. The protective mechanism involves enhancing the plant's natural detoxification pathways. For example, the application of specific thiazole derivatives led to a significant increase in the activity of glutathione (B108866) S-transferase (GST), an enzyme that helps the plant metabolize and detoxify the herbicide. nih.gov

One particular compound, designated 4i in a study, showed exceptional results. Maize treated with this compound exhibited a marked increase in glutathione content and GST activity, which was 163% of the fomesafen-treated group. nih.gov This enhanced detoxification capability translated into significantly better growth recovery rates for the maize plants. nih.gov

Table 2: Effect of Thiazole Phenoxypyridine Derivative (4i) on Maize under Fomesafen Stress

Parameter Fomesafen-Treated Group Fomesafen + Compound 4i Group
Growth Index Recovery Rate Baseline for comparison > 72%
Glutathione Content Increase Baseline for comparison 167%
Glutathione S-transferase (GST) Activity 100% (Reference) ~163%

Data sourced from a study on protecting maize from residual pesticide injury. nih.gov

By safeguarding crops from such chemical stressors, these thiazole derivatives help ensure healthier plant development and contribute directly to securing potential yield that would otherwise be lost. nih.gov

Environmental Impact Considerations of Agrochemical Applications

While thiazole-based agrochemicals are valuable for crop protection, it is crucial to consider their environmental impact. The introduction of any chemical into the environment necessitates an understanding of its fate, degradation, and potential effects on non-target organisms and ecosystems.

Studies have indicated that thiazole pesticides can influence soil ecology. Exposure to these chemicals may disrupt soil microbial communities and alter the structure of bacterial ecological networks. researchgate.net Specifically, research has found that thiazole pesticide exposure could reduce the proportion of rare microbial groups that act as keystone taxa within the soil's molecular ecological network, which could pose a potential risk to the stability of the agricultural ecosystem. researchgate.net

The degradation of thiazole compounds in the environment is another important consideration. Research on the degradation of a model thiazole pollutant, thioflavin T, using advanced oxidation processes and enzymatic approaches, highlights that the breakdown products must also be evaluated. nih.gov Phytotoxicity analyses conducted as part of such studies measure the residual toxicity of the compound and its degradants after treatment, providing crucial data for environmental risk assessment. nih.gov Understanding the degradation pathways and the potential toxicity of intermediate and final breakdown products is essential for developing thiazole-based agrochemicals that are both effective and environmentally responsible. nih.gov

Future Research Directions and Translational Potential

Exploration of Novel Synthetic Pathways for Enhanced Yields and Selectivity

The efficient synthesis of Methyl 2-methylthiazole-5-carboxylate is paramount for its widespread application. While the classical Hantzsch thiazole (B1198619) synthesis is a foundational method, its traditional implementation often suffers from low yields and harsh reaction conditions. Future research is increasingly focused on developing novel, more efficient, and environmentally benign synthetic routes.

Key areas of exploration include the optimization of existing methods and the development of entirely new protocols. Modifications to the Hantzsch synthesis, for instance, have already shown promise. By replacing traditional solvents with options like acetonitrile (B52724) and carefully controlling the addition of reagents, yields have been dramatically improved. researchgate.net Further advancements are being pursued through green chemistry principles, which aim to reduce waste and minimize the use of hazardous substances. nih.govresearcher.lifebepls.com This includes the use of microwave irradiation and ultrasound-assisted synthesis, which can significantly shorten reaction times and improve energy efficiency. nih.govbepls.com

Another promising direction is the use of novel catalytic systems. The application of reusable, silica-supported tungstosilicic acid as a heterogeneous catalyst represents a significant step towards more sustainable synthesis, offering high yields under milder conditions. researchgate.net The development of continuous flow reactor technologies also presents an opportunity for scalable and safer industrial production of thiazole derivatives. researchgate.net These advanced systems allow for precise control over reaction parameters, leading to higher purity and reproducibility. researchgate.net

Synthetic MethodTypical ConditionsReported YieldsKey Advantages
Traditional Hantzsch SynthesisReflux in Dimethylformamide (DMF)~38%Well-established, versatile
Modified Hantzsch SynthesisAcetonitrile, sequential reagent addition>90%High yield, improved reproducibility researchgate.net
Microwave-Assisted SynthesisMicrowave irradiation (e.g., 180 W)82-96%Rapid reaction times, energy efficient researchgate.netbepls.com
Ultrasound-Assisted SynthesisUltrasonic irradiation, room temperature88-90%Reduced reaction times, mild conditions researchgate.net
Heterogeneous CatalysisSilica-supported tungstosilicic acid, 65°C79-90%Reusable catalyst, environmentally friendly researchgate.net
Continuous Flow ReactionAutomated microreactor assembliesHigh, consistentSuperior control, safety, and scalability researchgate.net

Deeper Mechanistic Studies of Biological Activities at the Molecular Level

This compound and its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, antifungal, and antitumor properties. researchgate.netglobalresearchonline.netnih.gov However, the precise molecular mechanisms underlying these effects are often not fully elucidated. Future research must focus on in-depth mechanistic studies to identify specific molecular targets and signaling pathways, which is crucial for translating these findings into therapeutic applications.

Initial studies have shown that this compound can act as an inhibitor of xanthine (B1682287) oxidase, an enzyme involved in purine (B94841) metabolism. researchgate.net This provides a clear molecular target, but further investigation is needed to understand the binding kinetics and specificity. For its anticancer potential, research on related thiazole-5-carboxylate derivatives has identified several key targets. These include Monoacylglycerol Lipase (MAGL), a critical enzyme in lipid signaling pathways that support tumor growth, and tubulin, a protein essential for cell division, whose disruption leads to mitotic arrest in cancer cells. Furthermore, derivatives have been developed as potent and selective inhibitors of the kinesin HSET (KIFC1), a motor protein that is crucial for the survival of cancer cells with extra centrosomes. mdpi.com

Future work should employ a combination of biochemical assays, structural biology (such as X-ray crystallography), and cell-based studies to map the interactions of these thiazole compounds with their target proteins at an atomic level. Understanding how these molecules bind to active sites and allosteric pockets will enable the rational design of second-generation compounds with enhanced potency and selectivity.

Biological ActivityPotential Molecular TargetProposed Mechanism of ActionTherapeutic Area
AntitumorTubulinInhibition of microtubule polymerization, leading to cell cycle arrest nih.govOncology
AntitumorMonoacylglycerol Lipase (MAGL)Inhibition of pro-tumorigenic lipid signalingOncology
AntitumorHSET (KIFC1) KinesinATP-competitive inhibition, leading to multipolar spindle formation in cancer cells mdpi.comOncology
Anti-gout / MetabolicXanthine OxidaseInhibition of enzyme involved in purine metabolism researchgate.netMetabolic Disorders
NeuroprotectiveAcetylcholinesterase (AChE)Inhibition of AChE to increase acetylcholine (B1216132) levels in the brain acs.orgNeurodegenerative Diseases
AntibacterialDNA GyraseInhibition of bacterial DNA replication nih.govInfectious Diseases

Development of Advanced Thiazole-based Materials

The unique electronic properties of the thiazole ring make it an attractive building block for advanced functional materials. Research in this area is expanding beyond the biomedical field into materials science, particularly for applications in organic electronics. This compound, as a functionalized monomer, has the potential to be incorporated into novel polymers with tailored properties.

Thiazole-containing polymers have been investigated for their semiconducting capabilities. nih.govmdpi.comnsf.gov These materials can function as n-type or ambipolar semiconductors in Organic Field-Effect Transistors (OFETs), which are essential components of flexible displays, sensors, and RFID tags. mdpi.comnorthwestern.edu The electron-deficient nature of the thiazole ring can be harnessed to create polymers with deep LUMO (Lowest Unoccupied Molecular Orbital) energy levels, facilitating efficient electron transport. mdpi.comresearchgate.net

Furthermore, thiazole-based polymers are being explored for their use in organic photovoltaics (solar cells) and organic thermoelectrics, which can convert waste heat into electricity. researchgate.netresearchgate.net The rigid, planar structure of fused thiazole systems like thiazolothiazole promotes efficient intermolecular π–π stacking, which is crucial for charge transport in these devices. researchgate.net Another application lies in the development of chemical sensors, where the nitrogen lone pair on the thiazole ring can interact with acidic species, leading to a detectable colorimetric or electronic response. nsf.gov The compound's role as a corrosion inhibitor for metals also highlights its potential in creating protective coatings and materials. researchgate.netnih.govresearchgate.net

Integration of Computational and Experimental Approaches in Drug Discovery Pipelines

Modern drug discovery relies heavily on the synergy between computational modeling and experimental validation. For a scaffold like this compound, integrating these approaches is essential for accelerating the identification and optimization of new drug candidates.

Computational techniques such as molecular docking and molecular dynamics simulations can predict how thiazole derivatives will bind to specific biological targets. acs.orgmdpi.com These in silico methods allow researchers to screen large virtual libraries of compounds and prioritize those with the highest predicted affinity and best binding modes, saving significant time and resources compared to traditional high-throughput screening. For instance, docking studies have been instrumental in understanding how thiazole-based inhibitors interact with the active sites of enzymes like acetylcholinesterase and tubulin. acs.org

Quantitative Structure-Activity Relationship (QSAR) modeling can further refine the drug design process by correlating the chemical structures of a series of compounds with their biological activities. This helps in identifying the key molecular features responsible for potency and selectivity. Machine learning and artificial intelligence are also emerging as powerful tools to predict drug-target interactions and pharmacokinetic properties. mdpi.com The insights gained from these computational models can then guide the synthesis of a smaller, more focused set of compounds for experimental testing, creating a more efficient and rational drug discovery pipeline.

Computational TechniquePurpose in Drug DiscoveryApplication to Thiazole Research
Molecular DockingPredicts binding affinity and orientation of a molecule to a target protein.Identify potential binding modes of thiazole derivatives in enzyme active sites (e.g., kinases, tubulin). acs.orgmdpi.com
Molecular Dynamics (MD) SimulationSimulates the movement of atoms and molecules to assess the stability of a ligand-protein complex.Evaluate the stability of the thiazole-target interaction over time.
QSAR ModelingCorrelates chemical structure with biological activity to guide lead optimization.Identify key structural modifications on the thiazole ring that enhance potency or reduce toxicity. mdpi.com
Pharmacophore ModelingIdentifies the essential 3D arrangement of functional groups required for biological activity.Create a virtual template for designing new thiazole-based compounds with similar activity. mdpi.com
Machine Learning / AIPredicts drug-target interactions, ADMET properties, and novel compound structures.Accelerate virtual screening and design novel thiazole scaffolds with desired properties. mdpi.com

Expanding Applications in Biomedical and Environmental Sciences

The translational potential of this compound extends beyond conventional therapeutics into novel biomedical tools and environmental solutions. Its unique chemical properties are being leveraged for a variety of specialized applications.

In biomedical sciences, the thiazole moiety is a key component of fluorescent probes and biosensors. mdpi.comrsc.orgnih.gov Compounds like Thiazole Orange exhibit a 'turn-on' fluorescence response upon binding to biomolecules such as DNA or proteins, making them excellent tools for cellular imaging and diagnostic assays. mdpi.comnih.gov Future research could focus on developing this compound-based probes for the sensitive and selective detection of specific ions, reactive oxygen species, or disease biomarkers like cysteine. mdpi.comrsc.orgresearchgate.net

In environmental and agricultural sciences, the biological activity of thiazole derivatives is being harnessed for crop protection. researchgate.netnih.govacs.org Several commercial agrochemicals, including fungicides, insecticides, and herbicides, contain a thiazole ring. researchgate.netnih.gov The development of new, low-toxicity pesticides based on the this compound scaffold is a promising area of research aimed at creating more sustainable agricultural practices. nih.govacs.org Additionally, the established ability of thiazole compounds to act as corrosion inhibitors for metals like aluminum alloys has direct environmental applications, such as preventing metal degradation and leaching in industrial settings. researchgate.net This could be expanded to create more effective and environmentally friendly anti-corrosion agents.

Q & A

Q. What are the standard synthetic routes for Methyl 2-methylthiazole-5-carboxylate, and how are intermediates like ethyl 2-aminothiazole-5-carboxylate utilized?

this compound is typically synthesized via nucleophilic substitution or condensation reactions. Ethyl 2-aminothiazole-5-carboxylate serves as a key intermediate, where the amino group can be methylated under basic conditions. For example, refluxing with methyl iodide in the presence of a base like sodium acetate in acetic acid facilitates the formation of the methyl ester . Characterization of intermediates via NMR (e.g., 1H and 13C) and HRMS ensures structural fidelity .

Q. Which spectroscopic techniques are essential for characterizing this compound and its derivatives?

Standard techniques include:

  • 1H/13C NMR : Identifies proton and carbon environments (e.g., thiazole ring protons at δ 6.8–7.5 ppm and methyl ester signals at δ 3.8–4.0 ppm) .
  • HRMS : Confirms molecular ion peaks ([M + H]+) with high mass accuracy (±0.001 Da) .
  • IR Spectroscopy : Detects functional groups like C=O (ester) at ~1700 cm⁻¹ and C-S (thiazole) at ~650 cm⁻¹ .

Q. How is this compound applied in medicinal chemistry research?

The compound is a scaffold for structure-activity relationship (SAR) studies. Its methyl ester and thiazole moieties allow derivatization into carboxamides or heterocyclic hybrids, which are screened for antimicrobial, anticancer, or enzyme-inhibitory activity .

Q. What are the recommended storage conditions to ensure compound stability?

Store at 0–6°C in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis of the ester group. Desiccants are recommended to avoid moisture-induced degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during the synthesis of this compound?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may increase side reactions. Ethanol/water mixtures offer a balance between solubility and selectivity .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) or organocatalysts can improve yields. For example, sodium acetate in acetic acid reduces side-product formation during reflux .
  • Temperature Control : Lower temperatures (40–60°C) reduce decomposition, while higher temps (80–100°C) accelerate reactions but risk ester hydrolysis .

Q. What advanced analytical methods resolve conflicting spectral data for thiazole derivatives?

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex mixtures (e.g., distinguishing methylthiazole isomers) .
  • LC-MS/MS : Identifies trace impurities or degradation products with high sensitivity (detection limits <0.1%) .
  • X-ray Crystallography : Provides definitive structural confirmation, especially for polymorphic forms .

Q. How can computational methods predict the bioactivity of this compound analogs?

  • Molecular Docking : Simulates binding to target proteins (e.g., kinase domains) using software like AutoDock Vina. Substituent effects on binding affinity (ΔG) are quantified .
  • QSAR Models : Correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity data (e.g., IC50) to prioritize analogs .

Q. What strategies reconcile discrepancies in reported synthetic yields of this compound derivatives?

  • By-Product Analysis : HRMS and GC-MS identify common contaminants (e.g., unreacted starting materials or hydrolyzed carboxylic acids) .
  • Replication Studies : Reproduce literature protocols with controlled variables (e.g., purity of reagents, inert atmosphere) to isolate critical factors .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Accelerated Stability Testing : Incubate at 25–40°C in buffers (pH 1–13) and monitor degradation via HPLC. The ester group hydrolyzes rapidly in alkaline conditions (pH >10) .
  • Arrhenius Modeling : Predicts shelf-life at 25°C based on degradation kinetics at elevated temperatures .

Q. What novel applications exist beyond drug discovery, such as in materials science or catalysis?

  • Coordination Chemistry : The thiazole nitrogen can coordinate to metals (e.g., Cu²⁺ or Ru³⁺) to form catalysts for oxidation reactions .
  • Polymer Modifiers : Incorporation into copolymers enhances thermal stability (Tg >200°C) due to the rigid thiazole ring .

Methodological Considerations

  • Synthetic Challenges : Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (DMF/acetic acid) is critical for isolating high-purity products .
  • Safety Protocols : Use fume hoods and PPE (gloves, goggles) when handling methylating agents (e.g., methyl iodide) due to toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.